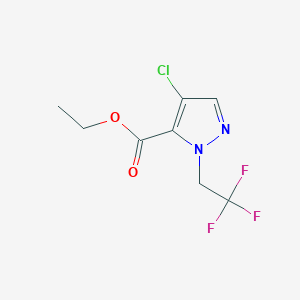
4-iodo-1-isopropyl-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. The presence of iodine, isopropyl, and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the reaction of 1-isopropyl-5-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of copper(I) chloride as a catalyst in the presence of sodium iodide can facilitate the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-1-isopropyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated imidazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-azido-1-isopropyl-5-methyl-1H-imidazole, 4-thiocyanato-1-isopropyl-5-methyl-1H-imidazole, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 1-isopropyl-5-methyl-1H-imidazole.
Applications De Recherche Scientifique
4-iodo-1-isopropyl-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-iodo-1-isopropyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-iodo-1-methyl-1H-imidazole
- 4-iodo-1-ethyl-1H-imidazole
- 4-iodo-1-propyl-1H-imidazole
Uniqueness
4-iodo-1-isopropyl-5-methyl-1H-imidazole is unique due to the presence of both isopropyl and methyl groups, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and material science.
Propriétés
IUPAC Name |
4-iodo-5-methyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLEAKFYJSZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
![5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B8036718.png)
![5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B8036720.png)

![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)




![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036772.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B8036778.png)
